4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Pyridin-3-yl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated intermediate.
Addition of the Butoxybenzoyl Group: This step involves an acylation reaction, where the butoxybenzoyl chloride reacts with the intermediate compound.
Hydroxylation and Methoxyethyl Group Addition: These functional groups can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-ethoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the specific functional groups in 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one gives it unique properties, such as enhanced binding affinity to certain molecular targets and specific reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-3-4-13-30-18-9-7-16(8-10-18)21(26)19-20(17-6-5-11-24-15-17)25(12-14-29-2)23(28)22(19)27/h5-11,15,20,26H,3-4,12-14H2,1-2H3/b21-19- |
InChI Key |
ZRVBLOQLCATPIO-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O |
Origin of Product |
United States |
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